3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile
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Overview
Description
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C₆H₂N₄OS. It is characterized by the presence of a pyrazine ring substituted with oxo, sulfanyl, and dicarbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with carbon disulfide and cyanogen bromide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of reactive functional groups such as the oxo and sulfanyl groups allows it to participate in various biochemical reactions, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydropyrazine-2-carbonitrile: Similar structure but lacks the sulfanyl group.
4-(benzyloxy)-3-oxo-3,4-dihydropyrazine-2-carboxylic acid: Contains a benzyloxy group instead of the sulfanyl group.
Uniqueness
3-Oxo-5-sulfanyl-3,4-dihydropyrazine-2,6-dicarbonitrile is unique due to the presence of both sulfanyl and dicarbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
106634-21-3 |
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Molecular Formula |
C6H2N4OS |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-oxo-6-sulfanyl-1H-pyrazine-3,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N4OS/c7-1-3-5(11)10-6(12)4(2-8)9-3/h(H2,10,11,12) |
InChI Key |
KNRMCGXVFAWHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(NC(=O)C(=N1)C#N)S |
Origin of Product |
United States |
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